Amcasertib

Übersicht

Beschreibung

Amcasertib, also known as BBI503, is a kinase inhibitor . It inhibits signaling pathways that regulate the survival of cancer stem cells, resulting in decreased cancer cell growth .

Chemical Reactions Analysis

Amcasertib has been found to exhibit significant antiproliferative effects and induce apoptosis in ovarian cancer and cancer stem cells . It also caused G1 phase arrest and impeded colony formation in MDAH-2774 cells .Physical And Chemical Properties Analysis

Amcasertib has a molecular weight of 539.69 . It is stable if stored as directed and should be protected from light and heat .Wissenschaftliche Forschungsanwendungen

1. Application in Ovarian Cancer Treatment

- Summary of the Application : Amcasertib (BBI-503) is an orally administered primary class stemness kinase inhibitor that effectively targets NANOG and various cancer stem cell pathways by specifically inhibiting serine-threonine stemness kinases . It is being studied as a potential therapeutic agent in ovarian cancer stem and cancer cell models with different genetic profiles .

- Methods of Application or Experimental Procedures : The cytotoxicity of Amcasertib was assessed in both ovarian cancer and cancer stem cell models utilizing the Xelligence-RTCA system . The impact of the determined IC50 dose on apoptosis, invasion, migration, epithelial-mesenchymal transition (EMT), cell cycle progression, colony formation, and spheroid growth was evaluated using appropriate analytical techniques .

- Results or Outcomes : Amcasertib exhibited significant antiproliferative effects and induced apoptosis in ovarian cancer and cancer stem cells . It caused G1 phase arrest and impeded colony formation in MDAH-2774 cells . Additionally, Amcasertib effectively inhibited spheroid growth in OVCAR-3 and OCSC cells . It demonstrated the ability to suppress invasion and migration in MDAH-2774 and OCSC cells .

2. Application in Gastrointestinal Malignancies

- Summary of the Application : Amcasertib is being studied as a potential therapeutic agent for targeting cancer stem cells (CSCs) in gastrointestinal malignancies . CSCs are a distinct population of cells within a tumor mass that are capable of asymmetric division and known to have chemoresistant characteristics .

1. Application in Ovarian Cancer Treatment

- Summary of the Application : Amcasertib (BBI-503) is an orally administered primary class stemness kinase inhibitor that effectively targets NANOG and various cancer stem cell pathways by specifically inhibiting serine-threonine stemness kinases . It is being studied as a potential therapeutic agent in ovarian cancer stem and cancer cell models with different genetic profiles .

- Methods of Application or Experimental Procedures : The cytotoxicity of Amcasertib was assessed in both ovarian cancer and cancer stem cell models utilizing the Xelligence-RTCA system . The impact of the determined IC50 dose on apoptosis, invasion, migration, epithelial-mesenchymal transition (EMT), cell cycle progression, colony formation, and spheroid growth was evaluated using appropriate analytical techniques .

- Results or Outcomes : Amcasertib exhibited significant antiproliferative effects and induced apoptosis in ovarian cancer and cancer stem cells . It caused G1 phase arrest and impeded colony formation in MDAH-2774 cells . Additionally, Amcasertib effectively inhibited spheroid growth in OVCAR-3 and OCSC cells . It demonstrated the ability to suppress invasion and migration in MDAH-2774 and OCSC cells .

2. Application in Gastrointestinal Malignancies

- Summary of the Application : Amcasertib is being studied as a potential therapeutic agent for targeting cancer stem cells (CSCs) in gastrointestinal malignancies . CSCs are a distinct population of cells within a tumor mass that are capable of asymmetric division and known to have chemoresistant characteristics .

1. Application in Ovarian Cancer Treatment

- Summary of the Application : Amcasertib (BBI-503) is an orally administered primary class stemness kinase inhibitor that effectively targets NANOG and various cancer stem cell pathways by specifically inhibiting serine-threonine stemness kinases . It is being studied as a potential therapeutic agent in ovarian cancer stem and cancer cell models with different genetic profiles .

- Methods of Application or Experimental Procedures : The cytotoxicity of Amcasertib was assessed in both ovarian cancer and cancer stem cell models utilizing the Xelligence-RTCA system . The impact of the determined IC50 dose on apoptosis, invasion, migration, epithelial-mesenchymal transition (EMT), cell cycle progression, colony formation, and spheroid growth was evaluated using appropriate analytical techniques .

- Results or Outcomes : Amcasertib exhibited significant antiproliferative effects and induced apoptosis in ovarian cancer and cancer stem cells . It caused G1 phase arrest and impeded colony formation in MDAH-2774 cells . Additionally, Amcasertib effectively inhibited spheroid growth in OVCAR-3 and OCSC cells . It demonstrated the ability to suppress invasion and migration in MDAH-2774 and OCSC cells .

2. Application in Gastrointestinal Malignancies

- Summary of the Application : Amcasertib is being studied as a potential therapeutic agent for targeting cancer stem cells (CSCs) in gastrointestinal malignancies . CSCs are a distinct population of cells within a tumor mass that are capable of asymmetric division and known to have chemoresistant characteristics .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

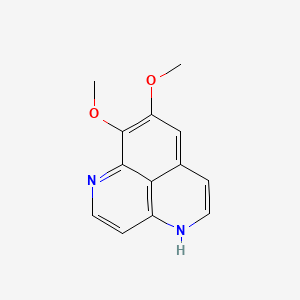

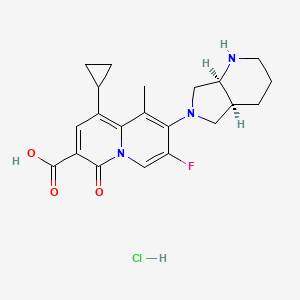

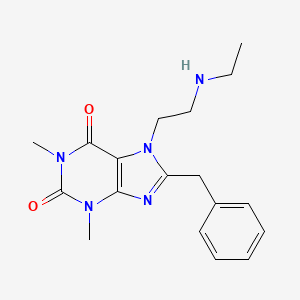

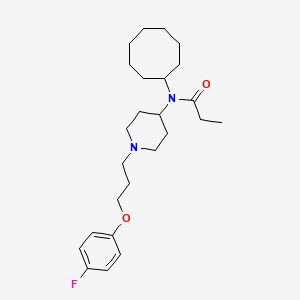

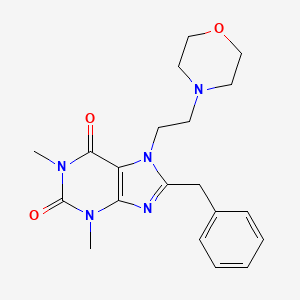

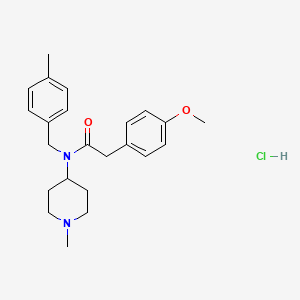

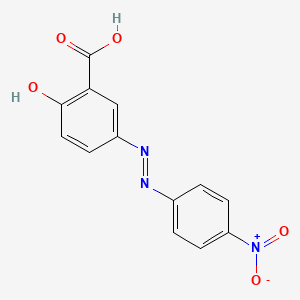

N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-[[2-oxo-5-(2-phenyl-1,3-thiazol-4-yl)-1H-indol-3-ylidene]methyl]-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N5O2S/c1-5-36(6-2)15-14-32-30(38)28-19(3)26(33-20(28)4)17-24-23-16-22(12-13-25(23)34-29(24)37)27-18-39-31(35-27)21-10-8-7-9-11-21/h7-13,16-18,33H,5-6,14-15H2,1-4H3,(H,32,38)(H,34,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWKGEFGLQMDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amcasertib(BBI503) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.